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molecular formula C9H19N B8643695 2,3,6-Trimethylcyclohexan-1-amine

2,3,6-Trimethylcyclohexan-1-amine

Cat. No. B8643695
M. Wt: 141.25 g/mol
InChI Key: NOSAYIPFXDSSGS-UHFFFAOYSA-N
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Patent
US04429155

Procedure details

A mixture of 550 g of 2,3,6-trimethylphenol and 510 g of ammonia and 50 g of catalyst which contains 5.0% by weight of palladium, 1.0% by weight of manganese and 5.0% by weight of silver on aluminum oxide in powder form is hydrogenated at 220° C. and under a hydrogen pressure of 200 bar in a 3 l rolling autoclave. The mixture is cooled and filtered and the filtrate is distilled. 546 g of 2,3,6-trimethylcyclohexylamine, boiling point=78°-81° C./22 mbar, are obtained, corresponding to a yield of 96%.
Quantity
550 g
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1O.[NH3:11]>[Pd].[Mn].[Ag]>[CH3:1][CH:2]1[CH:7]([CH3:8])[CH2:6][CH2:5][CH:4]([CH3:9])[CH:3]1[NH2:11]

Inputs

Step One
Name
Quantity
550 g
Type
reactant
Smiles
CC1=C(C(=CC=C1C)C)O
Name
Quantity
510 g
Type
reactant
Smiles
N
Name
catalyst
Quantity
50 g
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Mn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ag]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at 220° C. and under a hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(CCC1C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 546 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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